molecular formula C24H19N3O2 B3460210 N-[4-(acetylamino)phenyl]-2-phenylquinoline-4-carboxamide

N-[4-(acetylamino)phenyl]-2-phenylquinoline-4-carboxamide

Cat. No.: B3460210
M. Wt: 381.4 g/mol
InChI Key: ZRMUBTRKHFBKIK-UHFFFAOYSA-N
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Description

N-[4-(Acetylamino)phenyl]-2-phenylquinoline-4-carboxamide is a quinoline-based carboxamide derivative characterized by a 2-phenylquinoline core substituted at the 4-position with a carboxamide group. The carboxamide nitrogen is further functionalized with a 4-(acetylamino)phenyl moiety. This structural motif confers distinct electronic and steric properties, influencing its physicochemical behavior and biological interactions.

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-phenylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O2/c1-16(28)25-18-11-13-19(14-12-18)26-24(29)21-15-23(17-7-3-2-4-8-17)27-22-10-6-5-9-20(21)22/h2-15H,1H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRMUBTRKHFBKIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-2-phenylquinoline-4-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated synthesis platforms can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction may produce more saturated compounds.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a quinoline core, an acetylamino group, and a phenyl substituent, which contribute to its unique properties. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Quinoline Core : Initial steps may involve cyclization reactions to establish the quinoline structure.
  • Acetylation : The introduction of the acetylamino group is achieved through acetylation reactions.
  • Final Coupling : The final product is obtained by coupling the phenyl group with the quinoline derivative.

Research indicates that optimizing these synthetic pathways can enhance yield and reduce costs associated with starting materials .

Biological Activities

N-[4-(acetylamino)phenyl]-2-phenylquinoline-4-carboxamide has been investigated for various biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that derivatives of this compound may act as inhibitors of histone deacetylases (HDACs), which are crucial in cancer cell proliferation and survival. For instance, a related compound was shown to exhibit potent anticancer activity in vitro .
  • Antibacterial Activity : The compound has been evaluated for its antibacterial properties against several strains, including Staphylococcus aureus and Escherichia coli. Structural modifications have been linked to increased antibacterial efficacy .
  • Potential Neurological Benefits : Some derivatives are being explored for their potential effects on neurological disorders due to their interaction with specific receptors involved in neuroinflammation and neurodegeneration .

Therapeutic Applications

The therapeutic applications of this compound are diverse:

  • Cancer Treatment : As an HDAC inhibitor, it shows promise in cancer therapy by modulating gene expression related to cell cycle regulation and apoptosis.
  • Infectious Diseases : Its antibacterial properties suggest potential use in treating bacterial infections, particularly those resistant to conventional antibiotics.
  • Neurological Disorders : The compound may have implications in treating conditions such as anxiety and depression by targeting neurochemical pathways.

Case Studies

Several case studies have documented the effectiveness of compounds related to this compound:

StudyFindings
Study 1Demonstrated significant anticancer activity against various cancer cell lines with IC50 values indicating potent inhibition .
Study 2Reported enhanced antibacterial activity against MRSA strains when modified with additional functional groups .
Study 3Explored neurological impacts, showing potential benefits in models of anxiety and depression through receptor modulation .

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Physicochemical Properties

The following table compares N-[4-(acetylamino)phenyl]-2-phenylquinoline-4-carboxamide with key analogues from the evidence:

Compound Name Substituents (R₁, R₂) Molecular Weight (g/mol) Melting Point (°C) Log k (Lipophilicity) Key Functional Groups
Target Compound R₁: 4-(Acetylamino)phenyl; R₂: Phenyl ~401.4 (calculated) Not reported Not reported Acetylamino, Carboxamide
N-(3-(Dimethylamino)propyl)-2-(2-(3-morpholinopropanamido)phenyl)quinoline-4-carboxamide R₁: Morpholinopropanamido-phenyl; R₂: Phenyl ~579.7 188.1–189.4 Not reported Morpholine, Carboxamide, Dimethylamino
N-[4-((Tert-butyldimethylsilyloxy)methyl)phenyl]-2-phenylquinoline-4-carboxamide R₁: (TBDMS-protected hydroxymethyl)phenyl; R₂: Phenyl ~514.7 Not reported Not reported Silyl ether, Carboxamide
N-(4-acetamidophenyl)-2-(3-methoxyphenyl)quinoline-4-carboxamide R₁: 4-Acetamidophenyl; R₂: 3-Methoxyphenyl ~427.5 Not reported Not reported Acetamido, Methoxy, Carboxamide
2-(4-Ethoxyphenyl)-N-phenyl-4-quinolinecarboxamide R₁: Phenyl; R₂: 4-Ethoxyphenyl ~368.4 Not reported Not reported Ethoxy, Carboxamide

Key Observations :

  • Steric Effects: Bulkier groups like tert-butyldimethylsilyl (TBDMS) in may hinder target binding compared to the smaller acetylamino group.
  • Metabolic Stability : The TBDMS group in acts as a protective moiety, likely improving metabolic stability over the acetylated analogue, which may undergo deacetylation .
Antibacterial Activity ():

Compounds in with morpholine or dimethylamino groups exhibit antibacterial properties, suggesting that basic nitrogen atoms (e.g., morpholine) enhance interaction with bacterial targets. The target compound’s acetylamino group, being less basic, may reduce such interactions but could improve selectivity for eukaryotic targets.

Cytochrome P450 3A4 (CYP3A4) Interactions ():

Quinoline carboxamides like are metabolized by CYP3A3.

Lipophilicity Trends ():

This balance may optimize blood-brain barrier penetration or tissue distribution .

Biological Activity

N-[4-(acetylamino)phenyl]-2-phenylquinoline-4-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline core with an acetylamino group and a phenyl substituent. Its molecular formula and weight are crucial for understanding its interactions in biological systems. The structural complexity suggests diverse potential applications in pharmaceuticals targeting various biological pathways.

Research indicates that this compound may interact with specific receptors or enzymes, modulating their activity. This interaction could lead to the inhibition of metabolic pathways associated with diseases. Understanding these mechanisms is critical for developing therapeutic applications.

Antitumor Activity

Several studies have investigated the antitumor potential of quinoline derivatives, including this compound. For instance, related compounds have shown promising results in inhibiting tumor growth in various cancer models:

CompoundCell Line TestedIC50 (µM)Notes
7bSK-OV-30.5Potent cytotoxic activity
7bHCT1160.8Effective against colorectal cancer

These findings suggest that structural modifications can significantly enhance the cytotoxic effects against specific cancer cell lines .

Antibacterial Activity

The antibacterial properties of quinoline derivatives have also been explored. A series of synthesized compounds were evaluated for their efficacy against various bacterial strains:

CompoundBacterial Strain TestedZone of Inhibition (mm)
5aStaphylococcus aureus20
5bEscherichia coli18
5cMethicillin-resistant S. aureus15

These results indicate that modifications to the quinoline structure can enhance antibacterial activity, making them potential candidates for further development .

Case Studies and Research Findings

  • Antitumor Studies : A study focusing on a series of phenyl-substituted derivatives demonstrated that certain compounds exhibited strong antitumor activity, with one derivative achieving a cure rate of approximately 50% in solid tumor models .
  • Mechanistic Insights : Investigations into the mechanism of action revealed that this compound may function as a histone deacetylase (HDAC) inhibitor, which is significant in cancer therapy due to its role in regulating gene expression related to cell cycle and apoptosis .
  • Pharmacological Applications : The compound has been explored for its potential in treating neurodegenerative disorders by interacting with tachykinin receptors, which are implicated in various central nervous system conditions .

Q & A

Basic Research Questions

Q. What are the key synthetic steps and purification methods for N-[4-(acetylamino)phenyl]-2-phenylquinoline-4-carboxamide?

  • Answer : The compound is synthesized via multi-step reactions involving:

  • Protection/deprotection strategies : Use of tert-butyldimethylsilyl (TBDMS) groups to protect functional intermediates, followed by deprotection with tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) .
  • Chromatography : Flash chromatography (e.g., 30 g silica gel 60, 0.063–0.200 mm particle size) with gradients of ethyl acetate/hexane or DCM/methanol for purification .
  • Crystallization : Recrystallization from methanol/DCM mixtures to isolate pure products (yields: 64–75%) .
  • Validation : Structural confirmation via 1H^1H NMR (CDCl3_3/DMSO), 13C^{13}C NMR, and ESI-MS [M+H]+^+ .

Q. How is the structural identity of the compound confirmed post-synthesis?

  • Answer : A combination of analytical techniques is employed:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H NMR (e.g., δ 2.1 ppm for acetyl groups) and 13C^{13}C NMR (e.g., carbonyl signals at ~168 ppm) .
  • Mass Spectrometry (MS) : ESI-MS [M+H]+^+ to confirm molecular weight (e.g., observed m/z 438.2 for C24_{24}H19_{19}N3_3O2_2) .
  • X-ray Crystallography : For derivatives like 2-phenylquinoline-4-carboxylic acid analogs, single-crystal X-ray studies provide definitive bond lengths and angles (e.g., C–C = 1.485 Å) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Answer :

  • Solvent Selection : THF or DMF enhances solubility of intermediates during coupling reactions .
  • Catalyst Screening : Use of palladium catalysts for cross-coupling steps (not explicitly mentioned in evidence but inferred from quinoline synthesis literature).
  • Real-Time Monitoring : Thin-layer chromatography (TLC) to track reaction progress and minimize side products .
  • Temperature Control : Lower temperatures (0–5°C) during sensitive steps like deprotection .

Q. What in vitro models are suitable for evaluating its biological activity?

  • Answer :

  • Anticancer Assays : Tumor spheroid growth inhibition assays (e.g., using NVP-BBT594 analogs tested in 3D cancer models) .
  • Antitubercular Screening : Mycobacterial growth inhibition studies (e.g., 4-(1-adamantyl)quinoline derivatives show MIC values <1 µg/mL) .
  • Enzyme Binding : Cytochrome P450 3A4 (CYP3A4) affinity studies to assess metabolic stability via UV-vis spectroscopy or fluorescence quenching .

Q. How can interactions with metabolic enzymes like CYP3A4 be analyzed?

  • Answer :

  • Binding Affinity Assays : Measure Type I/II spectral shifts using UV-vis (e.g., λmax_{max} shifts at 420 nm for CYP3A4) .
  • Kinetic Studies : Determine KmK_m and VmaxV_{max} via LC-MS quantification of metabolite formation rates .
  • Computational Docking : Molecular dynamics simulations to predict binding modes in the CYP3A4 active site .

Q. How can contradictory bioactivity data across studies be resolved?

  • Answer :

  • Structural Variants : Compare analogs with substituent changes (e.g., 4-fluorophenyl vs. 4-methylphenyl groups altering antitubercular activity) .
  • Assay Standardization : Use consistent cell lines (e.g., H37Rv for TB) and controls (e.g., isoniazid) to minimize variability .
  • Meta-Analysis : Pool data from multiple studies (e.g., IC50_{50} values from tumor spheroid vs. monolayer assays) to identify trends .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[4-(acetylamino)phenyl]-2-phenylquinoline-4-carboxamide
Reactant of Route 2
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N-[4-(acetylamino)phenyl]-2-phenylquinoline-4-carboxamide

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